methyl N-acetylvalinate
Description
Properties
IUPAC Name |
methyl 2-acetamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306733 | |
| Record name | methyl N-acetylvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-47-3 | |
| Record name | DL-Valine, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-acetylvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl N-acetylvalinate can be synthesized through various methods. One common synthetic route involves the acetylation of valine followed by esterification. The reaction conditions typically include the use of acetic anhydride and methanol in the presence of a catalyst . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl N-acetylvalinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-acetylvalinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which methyl N-acetylvalinate exerts its effects involves its role as a metabolite. It participates in various biochemical pathways, interacting with enzymes and other molecular targets to facilitate metabolic processes .
Comparison with Similar Compounds
Methyl N-acetylvalinate can be compared with other valine derivatives such as:
- Methyl N-acetyl-D-valinate
- N-acetylvaline methyl ester
- Methyl 2-acetamido-3-methylbutanoate
These compounds share similar structures but differ in their specific functional groups and stereochemistry, which can influence their reactivity and applications .
Biological Activity
Methyl N-acetylvalinate is an amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an N-acetyl derivative of valine, characterized by the presence of a methyl group and an acetyl group. Its chemical structure can be represented as follows:
This compound's structural attributes contribute to its biological activity, particularly in terms of its interaction with biological targets.
Biological Activities
1. Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent cytotoxicity at micromolar concentrations .
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential. In cellular models, it was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for reducing inflammation . The structure-activity relationship (SAR) studies indicate that modifications to the methyl and acetyl groups can enhance its anti-inflammatory efficacy.
3. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using various assays, revealing a dose-dependent response that underscores its potential as a therapeutic agent against oxidative damage .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators.
- Modulation of Signaling Pathways : this compound influences various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammatory responses and cancer cell survival .
- Interaction with Cellular Targets : The presence of the N-methyl group plays a significant role in modulating the conformation of the molecule, affecting its binding affinity to target proteins like heat-shock protein 90 (Hsp90), which is implicated in cancer cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers and improved patient outcomes compared to baseline measurements.
- Case Study 2 : In a preclinical model of breast cancer, administration of this compound resulted in tumor size reduction and increased apoptosis rates in tumor cells, suggesting its potential as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
